

In Silico Prediction of Isopentedrone Receptor Binding: A Technical Guide

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Compound of Interest

Compound Name: *Isopentedrone*

Cat. No.: *B1652364*

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Introduction

Isopentedrone is a synthetic cathinone and a structural isomer of pentedrone, a psychoactive substance found in designer drugs.[1][2] As a lesser-known compound, its physiological and toxicological effects have not been extensively characterized.[1] In silico methods, such as molecular docking, provide a powerful and cost-effective approach to predict the binding affinity of novel compounds to biological targets. This guide outlines a comprehensive in silico workflow to predict the receptor binding profile of **Isopentedrone**, focusing on its likely interaction with monoamine transporters, the primary targets for synthetic cathinones.[3]

Predicted Receptor Binding Profile of Isopentedrone

Direct experimental data on the receptor binding of **Isopentedrone** is not readily available. However, based on its structural similarity to pentedrone and other synthetic cathinones, it is predicted to act as a monoamine transporter inhibitor, with primary affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[4][5] The quantitative data for closely related cathinones, particularly its structural isomer pentedrone, provide a strong basis for this prediction.

Quantitative Data on Related Synthetic Cathinones

The following table summarizes the in vitro inhibition data for pentedrone and other relevant cathinone derivatives. These values, particularly the half-maximal inhibitory concentrations (IC50), indicate the potency of these compounds in blocking the function of monoamine transporters.

Compound	DAT IC50 (μ M)	NET IC50 (μ M)	SERT IC50 (μ M)	DAT/SERT Selectivity Ratio	Reference
Pentedrone	0.07	0.03	>10	>142	[5]
Methylone	0.59	0.31	0.44	0.75	[5]
4-MEC	0.41	1.1	1.3	3.17	[5]
3-MMC	0.33	0.77	1.1	3.33	[5]
MDPV	0.07	0.03	>10	>142	[5]

Note: A lower IC50 value indicates a higher potency. The DAT/SERT selectivity ratio is calculated as (SERT IC50) / (DAT IC50).

Experimental and Computational Protocols

A combination of in vitro and in silico methods is crucial for a thorough understanding of a novel compound's receptor binding profile.

In Vitro Radioligand Binding and Uptake Inhibition Assays

These assays are the gold standard for determining the affinity and functional potency of a compound at a specific transporter.

1. Radioligand Binding Assays

This method quantifies the affinity of a test compound (like **Isopentedrone**) for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.[1][6]

- Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells, stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, are cultured.[6] Once confluent, the cells are harvested, and a crude membrane preparation is isolated through homogenization and centrifugation.[6]
- Incubation: The prepared cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.[6]
- Filtration and Quantification: The incubation is stopped by rapid filtration through glass fiber filters. This separates the transporter-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[1][6]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The binding affinity constant (K_i) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

2. Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the transport of a neurotransmitter into a cell.[6]

- Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in multi-well plates.[6]
- Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the test compound.[6]
- Uptake Initiation and Termination: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the wells to initiate uptake.[6] After a set time, the uptake process is terminated, often by washing with ice-cold buffer.
- Quantification and Data Analysis: The cells are lysed, and the amount of radioactivity inside the cells is quantified using a scintillation counter. The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC₅₀) is then determined.[6]

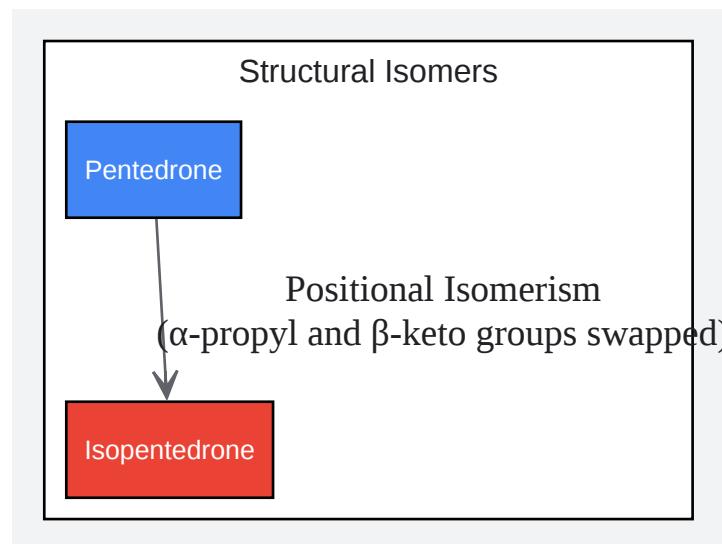
In Silico Molecular Docking Protocol

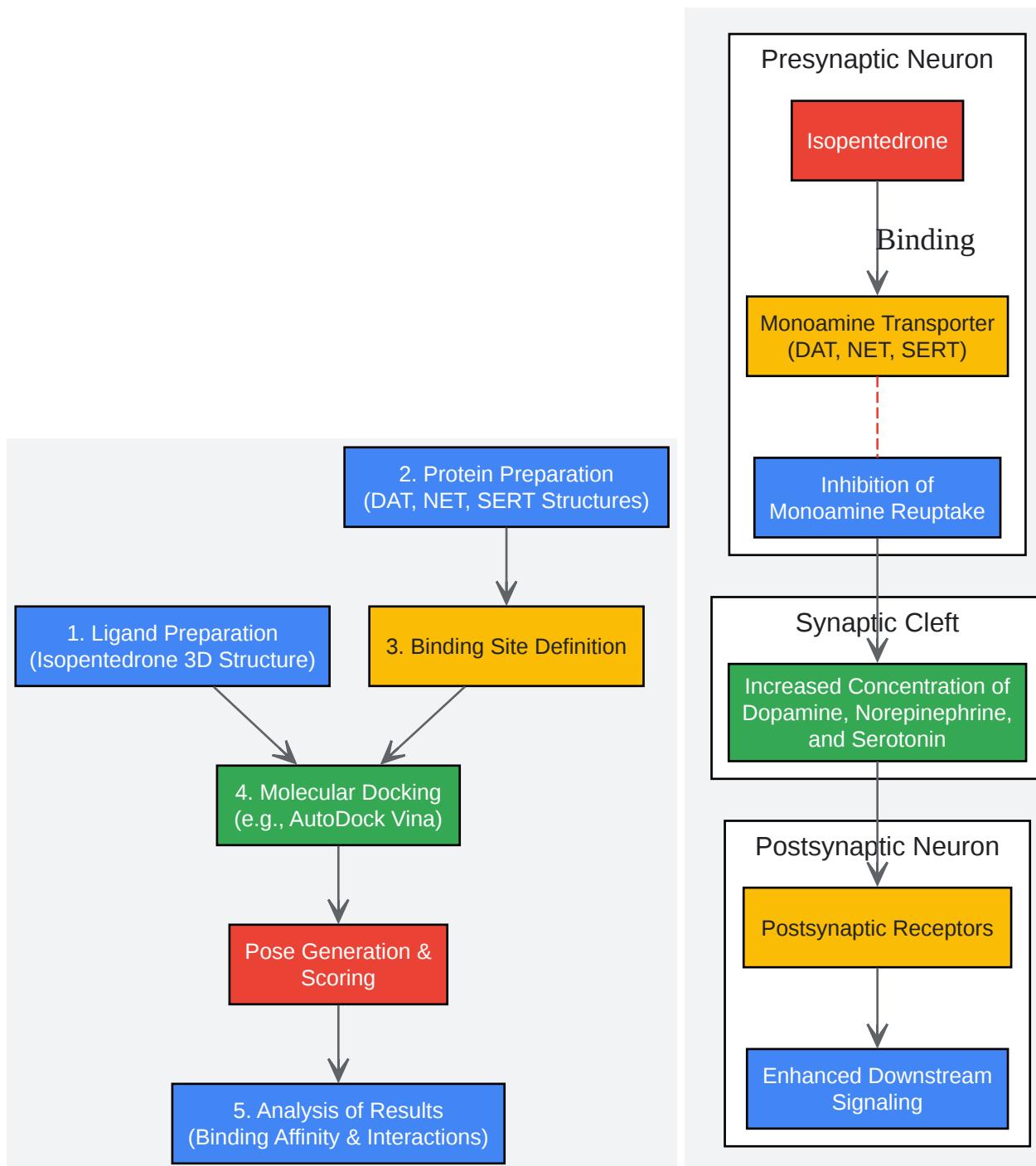
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or transporter, and it can be used to estimate the strength of the interaction.

- Ligand Preparation: The 2D structure of **Isopentedrone** is obtained from a chemical database like PubChem.[8] This structure is then converted to a 3D conformation and energy-minimized using computational chemistry software.
- Protein Preparation: The 3D structure of the target transporters (DAT, NET, SERT) is obtained from a protein structure database such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
- Binding Site Definition: The binding site on the transporter is defined. This is often based on the location of a co-crystallized ligand in an existing structure or identified through computational pocket detection algorithms. For monoamine transporters, the binding site is within the transmembrane domains.
- Molecular Docking: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations of the ligand within the defined binding site of the protein. The program calculates a binding score for each pose, which estimates the binding affinity. [3][9] Key interacting amino acid residues, such as Phe76, Asp79, and Tyr156 in hDAT, are crucial for the binding of cathinone analogs.[9][10]
- Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the molecular basis of the binding. The calculated binding affinities can be used to rank the compound's predicted potency at different transporters.

Visualizations

Structural Relationship





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